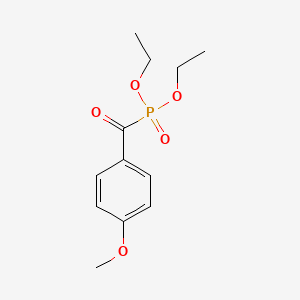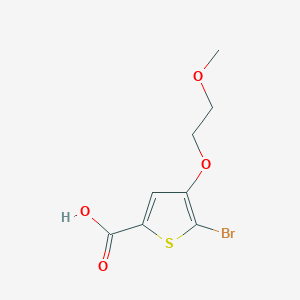
3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C10H7FN2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-fluorobenzoic acid with 1H-pyrazole under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access . The exact molecular targets and pathways involved would require detailed biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-5-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a pyrrole ring instead of a pyrazole ring.
3-Fluoro-4-(1H-pyrazol-1-yl)benzoic acid: Similar structure but with the pyrazole ring in a different position.
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a pyrazole ring.
Uniqueness
3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both a fluorine atom and a pyrazole ring, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential as a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C10H7FN2O2 |
|---|---|
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
3-fluoro-5-pyrazol-1-ylbenzoic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-8-4-7(10(14)15)5-9(6-8)13-3-1-2-12-13/h1-6H,(H,14,15) |
Clave InChI |
FEOAEGKGHUVSET-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=CC(=CC(=C2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)



![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)


![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)


